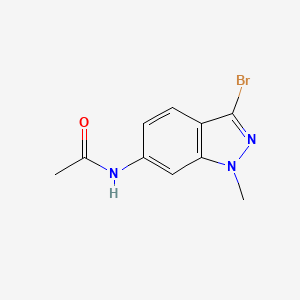

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(3-bromo-1-methylindazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZCDKSOAWLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=NN2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document is designed to be a vital resource for researchers, offering both a theoretical framework and practical methodologies for the evaluation of key physicochemical parameters. While experimental data for this specific compound is emerging, this guide establishes a robust framework for its analysis by detailing established protocols and providing comparative data from structurally related analogs.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] A molecule's intrinsic characteristics, such as its solubility, lipophilicity, and ionization state, dictate its interaction with the physiological environment. Consequently, a comprehensive physicochemical profile is not merely a set of data points but a critical tool for predicting a compound's in vivo behavior and guiding its optimization.

The indazole scaffold, a key feature of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, is a privileged structure in medicinal chemistry, known for its diverse biological activities. The strategic placement of a bromine atom, a methyl group, and an acetamide moiety on this core structure is anticipated to modulate its physicochemical and pharmacological properties. This guide will delve into the essential parameters that define the drug-like potential of this compound.

Core Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and Related Analogs

A comprehensive understanding of a compound's physicochemical profile is essential for its development. Below is a summary of the known and predicted properties for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, alongside data for structurally similar compounds to provide valuable context and a basis for comparison.

| Property | N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide | 6-AMINO-3-BROMO (1H)INDAZOLE (Analog) | 6-Bromo-1H-indazole-4-amino (Analog) | N-(1-acetyl-6-bromo-1h-indazol-3-yl)-acetamide (Analog) |

| CAS Number | 1788041-54-2[2] | 52347-72-5 | Not Available | 1238077-14-9 |

| Molecular Formula | C10H10BrN3O[2] | C7H6BrN3 | C7H6BrN3 | C11H10BrN3O2 |

| Molecular Weight | 268.11 g/mol [2] | 212.05 g/mol | 212.05 g/mol | 296.12 g/mol [3] |

| Melting Point | Data Not Available | 220 °C | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | 431.3±25.0 °C (Predicted) | 426.5±25.0 °C (Predicted)[4] | Data Not Available |

| logP (XLogP3) | Data Not Available | 1.61 | Data Not Available | 1.7[3] |

| pKa | Data Not Available | Data Not Available | 14.39±0.40 (Predicted)[4] | Data Not Available |

| Aqueous Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The data for the analog compounds are provided for comparative purposes to infer potential properties of the target compound. "Predicted" values are computationally derived and have not been experimentally verified.

Experimental Methodologies for Physicochemical Profiling

The following section outlines the gold-standard experimental protocols for determining the key physicochemical properties of a novel chemical entity like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Self-Validation: The accuracy of the melting point apparatus should be regularly calibrated using certified standards with known melting points.

Determination of Lipophilicity (logP)

Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's absorption and distribution, as it reflects its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous shaking followed by separation.

-

Partitioning: A known amount of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is dissolved in one of the phases, and the two phases are then mixed and shaken until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Self-Validation: A set of standard compounds with known logP values should be run in parallel to validate the experimental setup and analytical method.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical factor for drug absorption. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream.

Methodology: Thermodynamic Shake-Flask Solubility Assay

-

Sample Preparation: An excess amount of solid N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is added to a vial containing a specific volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV.

Self-Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure that a saturated solution was achieved.

Ionization Constant (pKa) Determination

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Methodology: UV-Vis Spectrophotometry

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.

-

Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Self-Validation: The experiment should be repeated at multiple wavelengths to ensure consistency of the determined pKa value.

Structural and Spectral Characterization

A comprehensive characterization of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide involves various spectroscopic techniques to confirm its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts of the aromatic protons on the indazole ring, the methyl group protons, and the acetamide protons will be characteristic.

-

¹³C NMR: Will reveal the number of unique carbon environments in the molecule, confirming the presence of the indazole core, the methyl group, and the acetamide carbonyl and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:

-

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-N stretch: Bands associated with the indazole ring and the amide group.

-

Aromatic C-H and C=C stretches: Bands characteristic of the indazole ring system.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key physicochemical properties.

Caption: Experimental workflows for key physicochemical property determination.

Conclusion

This technical guide provides a foundational understanding of the critical physicochemical properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. By presenting detailed, field-proven methodologies for experimental determination and contextualizing the compound within a framework of structurally related analogs, this document serves as a practical resource for researchers in drug discovery and development. A thorough characterization of these properties is an indispensable step in advancing this promising molecule through the development pipeline, enabling informed decisions and ultimately contributing to the successful discovery of new therapeutic agents.

References

-

6-Bromo-1H-indazole-4-amino - Physico-chemical Properties. ChemBK. (2024-04-09). [Link]

-

Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)- | C11H10BrN3O2 | CID - PubChem. (n.d.). PubChem. [Link]

-

6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. (n.d.). PubChem. [Link]

-

1H-Indazole-3-acetamide, 6-bromo- | C9H8BrN3O | CID 129965632 - PubChem. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Introduction

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a substituted indazole derivative of interest in medicinal chemistry and drug development. The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Accurate structural elucidation is paramount in the synthesis and characterization of such novel chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, offering insights into signal assignments, the influence of substituents on chemical shifts, and a standardized protocol for data acquisition. The principles discussed herein are grounded in established NMR theory and supported by data from structurally related compounds reported in the scientific literature.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for any spectroscopic analysis. The structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide with conventional IUPAC numbering for the indazole ring is presented below. This numbering will be used for all subsequent NMR signal assignments.

Caption: Molecular structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the N-methyl group, the acetamido methyl group, and the amide proton. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing bromo and acetamido groups, and the electron-donating N-methyl group.

Key Expected Signals:

-

Aromatic Protons (H4, H5, H7): The benzene portion of the indazole ring will give rise to three signals in the aromatic region (typically δ 7.0-8.5 ppm).

-

H7: This proton is adjacent to the N-methylated nitrogen (N1) and is expected to be a singlet or a narrowly split doublet. Due to the deshielding effect of the nearby N1 lone pair in N-2 substituted indazoles, the resonance of H7 in N-1 isomers like this one is generally found at a relatively higher frequency compared to other protons on the benzene ring.[1]

-

H5: This proton is situated between the acetamido group at C6 and the proton at C4. It is expected to appear as a doublet of doublets due to coupling with both H4 and H7 (if visible).

-

H4: This proton is adjacent to the carbon bearing a proton (C5) and is expected to be a doublet.

-

-

N-Methyl Protons (N1-CH₃): The three protons of the methyl group attached to the N1 position of the indazole ring will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

-

Acetamido Methyl Protons (CO-CH₃): The methyl group of the acetamide moiety will also produce a sharp singlet, generally found further upfield, around δ 2.0-2.5 ppm.

-

Amide Proton (NH): The amide proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. It is expected in the range of δ 8.0-10.0 ppm. Deuterium exchange with D₂O can be used to confirm this signal, as it will cause the peak to disappear.[2]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of quaternary carbons (those without attached protons) is a key feature that can be readily identified.

Key Expected Signals:

-

Indazole Ring Carbons:

-

C3: This carbon is directly bonded to the bromine atom. The strong electron-withdrawing and heavy atom effect of bromine will cause this signal to appear at a relatively shielded (lower ppm) value for a carbon in an aromatic system, likely in the range of δ 115-125 ppm.

-

C7a and C3a: These are the bridgehead carbons of the indazole ring and will appear as quaternary signals. Their chemical shifts are influenced by the fusion of the two rings.

-

C4, C5, C7: These protonated carbons will appear in the aromatic region (δ 110-140 ppm). Their precise chemical shifts will be influenced by the neighboring substituents.

-

C6: This carbon, bearing the acetamido group, will be deshielded and is expected to be found in the range of δ 130-145 ppm.

-

-

N-Methyl Carbon (N1-CH₃): The carbon of the N-methyl group will give a signal in the aliphatic region, typically around δ 30-35 ppm.

-

Acetamido Group Carbons:

-

C=O: The carbonyl carbon of the acetamide group is significantly deshielded and will appear as a quaternary signal at a low field, typically in the range of δ 168-172 ppm.

-

CH₃: The methyl carbon of the acetamide will be found in the aliphatic region, generally around δ 20-25 ppm.

-

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. These are estimated values based on known substituent effects on the indazole core and related structures.[3][4][5] Actual experimental values may vary depending on the solvent and other acquisition parameters.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H4 | 7.20 - 7.40 | d | 115.0 - 120.0 |

| H5 | 7.50 - 7.70 | dd | 120.0 - 125.0 |

| H7 | 7.80 - 8.00 | d | 110.0 - 115.0 |

| N1-CH₃ | 3.70 - 3.90 | s | 30.0 - 35.0 |

| NH | 9.00 - 9.50 | br s | - |

| CO-CH₃ | 2.10 - 2.30 | s | 23.0 - 26.0 |

| C3 | - | - | 118.0 - 122.0 |

| C3a | - | - | 138.0 - 142.0 |

| C6 | - | - | 135.0 - 140.0 |

| C7a | - | - | 125.0 - 130.0 |

| C=O | - | - | 168.0 - 171.0 |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural confirmation, the following experimental workflow is recommended.

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the amide NH.[6]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended for good signal dispersion.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the appropriate frequencies for ¹H and ¹³C, and shimming to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment, acquire two-dimensional (2D) NMR spectra. Recommended experiments include:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H4 and H5).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[7]

-

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce connectivity.

-

Use the 2D NMR data to confirm all assignments and establish the final, unambiguous structure.

-

Conclusion

The NMR analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a critical step in its characterization. By leveraging a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted spectral data and the outlined experimental protocol in this guide provide a robust framework for researchers, scientists, and drug development professionals working with this and structurally related compounds, ensuring high confidence in their chemical identity and purity.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

-

Duarte, M. T., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. OUCI. Retrieved January 20, 2026, from [Link]

-

Perez-Medina, C., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(15), 5045–5057. [Link]

-

Supporting Information for "Synthesis of 1H-Indazoles from Arynes and Hydrazones". (2007). Wiley-VCH. Retrieved January 20, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

-

Shi, F., et al. (2009). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 74(23), 9187–9192. [Link]

-

Perez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416. [Link]

-

Supporting Information for "Copper-Catalyzed Synthesis of 1,3-Disubstituted 1H-Indazoles from Oxime Acetates and Amines". (n.d.). Retrieved January 20, 2026, from [Link]

-

Alkorta, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. [Link]

-

Elguero, J., et al. (1976). 13 C NMR of indazoles. Magnetic Resonance in Chemistry, 8(11), 576-577. [Link]

-

Perez-Medina, C., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(15), 5045–5057. [Link]

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]

-

Supporting Information for "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Acetamide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

1H-Indazole-3-acetamide, 6-bromo-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]

-

Goral, A., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(8), 1867. [Link]

-

1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi. Retrieved January 20, 2026, from [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. mdpi.com [mdpi.com]

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a compound of interest for researchers, scientists, and drug development professionals. This document offers a detailed exploration of the theoretical underpinnings and practical considerations for the structural elucidation of this molecule using mass spectrometry, moving from foundational principles to advanced fragmentation analysis.

Introduction: Unveiling the Analyte

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a substituted indazole derivative. Understanding its chemical identity is the first step in a robust mass spectrometric analysis.

Table 1: Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

| Property | Value | Source |

| Molecular Formula | C10H10BrN3O | [1] |

| Molecular Weight | 268.11 g/mol | [1][2] |

| CAS Number | 1788041-54-2 | [1] |

The presence of a bromine atom is a key structural feature that will produce a characteristic isotopic signature in the mass spectrum. The natural isotopic abundance of bromine is nearly a 1:1 ratio of 79Br and 81Br, which will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units[3][4]. This distinctive pattern is a powerful diagnostic tool for identifying bromine-containing compounds.

Foundational Principles of Mass Analysis

The choice of ionization technique is critical for the successful analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. Given its structure, which includes nitrogen atoms capable of accepting a proton, electrospray ionization (ESI) in positive ion mode is a highly suitable method. ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust workflow for the analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good chromatographic separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

Desolvation Temperature: 350-500 °C.

-

Full Scan MS: Acquire data in the range of m/z 50-500 to observe the protonated molecule.

-

Tandem MS (MS/MS): Isolate the [M+H]+ ions (m/z 268 and 270) and subject them to collision-induced dissociation (CID) with argon gas. The collision energy should be ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Deciphering the Fragmentation: A Mechanistic Approach

The fragmentation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in MS/MS experiments is expected to proceed through several key pathways, driven by the molecule's structural features. The protonation is likely to occur on one of the nitrogen atoms of the indazole ring or the nitrogen of the acetamide group.

Predicted Fragmentation Pathways

The primary fragmentation events are anticipated to involve the loss of the acetamide group and cleavages within the indazole ring system.

-

Loss of Ketene: A common fragmentation for N-acetylated compounds is the neutral loss of ketene (CH2=C=O, 42 Da) from the protonated molecule[5].

-

Cleavage of the Acetamide Group: The bond between the indazole ring and the nitrogen of the acetamide group can cleave, leading to the loss of the entire acetamide group.

-

Indazole Ring Fragmentation: Indazole derivatives can undergo complex ring cleavages and rearrangements upon fragmentation[6][7].

Below is a proposed fragmentation pathway for the [M+H]+ ion of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.

Caption: Proposed fragmentation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.

Interpretation of Key Fragment Ions

Table 2: Predicted Fragment Ions and Their Origins

| m/z (79Br/81Br) | Proposed Formula | Origin |

| 268/270 | [C10H11BrN3O]+ | Protonated Molecule [M+H]+ |

| 226/228 | [C8H9BrN3]+ | Loss of ketene (CH2CO) from the [M+H]+ ion |

| 225/227 | [C8H8BrN2]+ | Cleavage of the N-acetyl group |

| 196/198 | [C8H7BrN]+ | Subsequent loss from the indazole ring |

The presence of the bromine isotopic pattern in the fragment ions is a crucial confirmation of their origin from the parent molecule. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of these fragment ions, thereby increasing the confidence in the proposed fragmentation pathway.

Conclusion: A Framework for Confident Identification

This technical guide provides a comprehensive framework for the mass spectrometric analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. By combining a systematic experimental approach with a thorough understanding of predictable fragmentation patterns, researchers can confidently identify and structurally characterize this and similar molecules. The characteristic bromine isotopic signature serves as a definitive marker throughout the analysis, from the molecular ion to its various fragment ions. The methodologies and interpretations presented herein are designed to be a valuable resource for scientists engaged in the analysis of novel small molecules in drug discovery and development.

References

- Vertex AI Search. n-(3-bromo-1-methyl-1h-indazol-5-yl)acetamide, min 97%, 1 gram.

-

PubChem. N-Bromoacetamide | C2H4BrNO. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Struwe, W. B., et al. "Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines." Journal of the American Society for Mass Spectrometry, vol. 25, no. 6, 2014, pp. 1053-61. [Link]

-

Li, Y., et al. "Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides." Journal of Mass Spectrometry, vol. 40, no. 8, 2005, pp. 1074-80. [Link]

-

ResearchGate. Mass spectrum and the fragmentation pattern of the peracetylated methyl.... [Link]

-

PubChem. Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)- | C11H10BrN3O2. [Link]

-

McLafferty, F. W. "Mass Spectrometric Analysis. Aliphatic Halogenated Compounds." Analytical Chemistry, vol. 34, no. 1, 1962, pp. 2-15. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Significance of Crystalline Architecture in Drug Discovery

An In-depth Technical Guide to the Crystallographic Analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

A Note on Data Availability: As of the latest search, a solved and publicly deposited crystal structure for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide was not found in open crystallographic databases such as the Cambridge Structural Database (CSD).[1][2] Therefore, this guide is presented from the perspective of a Senior Application Scientist outlining the complete workflow—from synthesis to final structural analysis—that a researcher would undertake. It synthesizes established methodologies and draws parallels from the known crystal structures of related indazole derivatives to provide a robust and scientifically grounded framework for investigation.

In the realm of drug development, the three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) is of paramount importance.[3][4] This arrangement, or crystal structure, governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability, all of which are decisive factors for a drug candidate's success.[3][5] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[6][7] Understanding the precise crystal structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (a compound with potential pharmacological interest) is therefore not merely an academic exercise; it is a critical step in de-risking its development and optimizing its performance as a potential therapeutic agent.[8][9]

This guide provides a comprehensive overview of the experimental and analytical pipeline for determining and interpreting the crystal structure of this target molecule, grounded in the principles of single-crystal X-ray diffraction (SC-XRD).

Part 1: Synthesis and Crystallization

Synthetic Approach

The synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide would likely begin with a suitable indazole precursor, such as 6-bromo-1H-indazole or 3-bromo-1-methyl-1H-indazol-6-amine.[6][10][11] A common synthetic route would involve the acetylation of the 6-amino group. For instance, reacting 3-bromo-1-methyl-1H-indazol-6-amine with acetic anhydride or acetyl chloride in an appropriate solvent and base would yield the target compound. Purification via column chromatography or recrystallization would be essential to obtain the high-purity material (>97%) required for crystallization trials.[12][13]

Protocol for Obtaining Single Crystals

The cornerstone of a successful SC-XRD experiment is the cultivation of high-quality single crystals, typically 0.1-0.3 mm in size, free from defects.[14][15] This is often the most challenging and empirical step.

Step-by-Step Crystallization Protocol:

-

Solvent Screening:

-

Rationale: The solubility of the compound is critical. The ideal solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

-

Procedure: Test the solubility of ~5 mg of purified N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water) in small vials. Observe solubility at room temperature and upon gentle heating.

-

-

Slow Evaporation Method:

-

Rationale: This is the simplest crystallization technique. As the solvent slowly evaporates, the solution becomes supersaturated, promoting gradual crystal growth.

-

Procedure: a. Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified during screening. b. Loosely cap the vial (e.g., with perforated parafilm) to allow for slow evaporation. c. Store the vial in a vibration-free environment at a constant temperature. d. Monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Solvent/Anti-Solvent) Method:

-

Rationale: This method provides finer control over the rate of supersaturation. An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.

-

Procedure: a. Dissolve the compound in a small amount of a "good" solvent (e.g., acetone). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed jar containing a layer of "anti-solvent" (e.g., hexane). d. The anti-solvent vapor will slowly diffuse into the good solvent, inducing crystal formation.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, its atomic structure can be determined using SC-XRD. This technique relies on the principle that X-rays are diffracted by the electrons in the crystal lattice in a predictable pattern (Bragg's Law).[16][17]

Experimental Workflow for SC-XRD

The process involves mounting the crystal, collecting diffraction data, and processing that data to determine the unit cell and intensity of each reflection.

Caption: Workflow for SC-XRD Data Collection.

Part 3: Structure Solution, Refinement, and Data Presentation

The processed diffraction data provides the "what" (intensities of reflections) but not the "how" (the phase information needed to reconstruct the electron density map). Solving the "phase problem" is the first step in determining the structure.

-

Structure Solution: Programs like SHELXS use direct methods or Patterson methods to generate an initial model of the atomic positions.

-

Structure Refinement: The initial model is then refined against the experimental data using programs like SHELXL. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[7]

Hypothetical Crystallographic Data Table

The final refined structure is reported in a Crystallographic Information File (CIF). Key parameters are summarized in a table. The following is a representative example of what such a table might look like for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, based on typical values for similar organic molecules.[7][18][19]

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₀BrN₃O |

| Formula Weight | 268.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123(4) |

| b (Å) | 6.543(2) |

| c (Å) | 19.789(6) |

| α (°) | 90 |

| β (°) | 108.12(1) |

| γ (°) | 90 |

| Volume (ų) | 1738.1(9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.025 |

| Absorption Coefficient (μ) | 0.39 mm⁻¹ |

| F(000) | 544 |

| Temperature (K) | 296(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected / Unique | 34012 / 4521 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.135 |

| Goodness-of-fit (S) | 1.08 |

Part 4: Analysis of the Crystal Structure

With a refined structure, the true scientific inquiry begins. The analysis focuses on both the individual molecule (molecular geometry) and how molecules pack together (supramolecular assembly).

Molecular Geometry

The first step is to examine the intramolecular features. For N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, key points of analysis would include:

-

Planarity: The indazole ring system is expected to be largely planar.[7][19] Deviations from planarity can indicate molecular strain.

-

Bond Lengths and Angles: Comparison of experimental bond lengths (e.g., C-Br, C-N, N-N, C=O) with standard values provides insight into the electronic structure, such as bond order and hybridization.

-

Conformation: The orientation of the acetamide group relative to the indazole ring is defined by torsion angles. This conformation can be influenced by intramolecular hydrogen bonds and steric effects.

Supramolecular Assembly and Intermolecular Interactions

No crystal structure is an island; the packing of molecules is dictated by a complex interplay of intermolecular forces.[20] Understanding these interactions is key to predicting crystal stability and properties.[21][22][23]

Key Potential Interactions:

-

N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups will form strong hydrogen bonds, potentially creating chains or dimeric motifs that are fundamental to the crystal packing.[7]

-

Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. The electropositive region on the bromine (the σ-hole) can interact favorably with a Lewis base, such as the oxygen of a carbonyl or the nitrogen of an indazole ring on a neighboring molecule.

-

π-π Stacking: The aromatic indazole ring system can engage in π-π stacking interactions with adjacent molecules. These interactions, characterized by centroid-to-centroid distances of ~3.5-3.8 Å, contribute significantly to the lattice energy.[19]

-

C-H···O/N/π Interactions: Weaker C-H groups, such as those on the methyl and aromatic rings, can act as hydrogen bond donors to oxygen, nitrogen, or the π-system of a neighboring molecule, providing additional cohesive forces.

Caption: Key Intermolecular Interactions.

Conclusion: From Structure to Function

The determination of the crystal structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide provides an atomic-level blueprint that is indispensable for drug development.[4][9] This structural knowledge allows researchers to:

-

Identify Polymorphs: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different properties.[3] A foundational crystal structure is the first step in identifying and characterizing these forms.

-

Rationalize Physicochemical Properties: The strength and nature of intermolecular interactions directly influence properties like melting point and solubility.[5]

-

Guide Formulation: Understanding the crystal habit and mechanical properties helps in designing robust formulation processes for creating tablets or other dosage forms.[5]

References

-

Spackman, M. A., & Jayatilaka, D. (2009). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

-

Spackman, P. R., & Spackman, M. A. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 3298-3313. [Link]

-

Kumar, A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

-

Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(65), 378-392. [Link]

-

Spackman, P. R., et al. (2023). How can we use intermolecular interactions in crystals? Lattice energies, predicting crystal growth and more… Acta Crystallographica Section A: Foundations and Advances, A79, C404. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Verma, S., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 20, 1-8. [Link]

-

Sawyer, D., et al. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

-

Karle, I. L. (1999). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology, 77(7), 493-496. [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

How It Comes Together. (2023, November 13). Why Is Crystallization Important For Drug Effectiveness? [Video]. YouTube. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 134-149. [Link]

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-acetamide, 6-bromo-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-bromo-3-methyl-1H-indazole. PubChem. Retrieved from [Link]

-

Hakmaoui, Y., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o914-o915. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)-. PubChem. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Abdelahi, M. M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. IUCrData, 2, x170660. [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide. PubChem. Retrieved from [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(7), 783-786. [Link]

-

PubChemLite. (n.d.). 3-bromo-1-methyl-1h-indazol-6-amine. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of N-(3-bromo-1-methyl-indazol-5-yl)acetamide. Retrieved from [Link]

Sources

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. journals.iucr.org [journals.iucr.org]

- 4. zienjournals.com [zienjournals.com]

- 5. youtube.com [youtube.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. migrationletters.com [migrationletters.com]

- 9. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - 3-bromo-1-methyl-1h-indazol-6-amine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]

- 12. labsolu.ca [labsolu.ca]

- 13. n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide | CymitQuimica [cymitquimica.com]

- 14. fiveable.me [fiveable.me]

- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. researchgate.net [researchgate.net]

- 19. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. journals.iucr.org [journals.iucr.org]

The Solubility Profile of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of the solubility profile of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a compound of interest in contemporary pharmaceutical research. The following sections detail the foundational physicochemical properties of this molecule and present a robust experimental framework for determining its aqueous and organic solubility. The protocols described herein are designed to yield high-fidelity data crucial for preclinical development, formulation design, and biopharmaceutical assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical parameter that profoundly influences a drug candidate's journey from the laboratory to the clinic. It dictates the bioavailability of orally administered drugs, impacts formulation strategies, and is a key determinant of a compound's performance in various in vitro and in vivo assays. For N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a thorough understanding of its solubility characteristics is paramount for advancing its development. This guide will delineate the theoretical underpinnings and practical methodologies for comprehensively characterizing this compound's solubility.

Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrN₃O | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| CAS Number | 1788041-54-2 | [1] |

| Predicted pKa | Multiple computational tools are available for pKa prediction.[2][3][4][5][6] Given the indazole and acetamide moieties, both acidic and basic pKa values are anticipated. The indazole ring system can exhibit both acidic and basic properties, while the acetamide group is generally considered neutral but can exhibit very weak basicity. Accurate prediction requires specialized software. | |

| Predicted LogP | Various computational methods exist for LogP estimation.[7][8][9][10][11] The presence of the bromo and methyl groups alongside the heterocyclic core suggests a degree of lipophilicity. A calculated LogP value will be crucial for predicting its partitioning behavior. |

Theoretical Framework: Factors Governing Solubility

The solubility of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is governed by a complex interplay of its intrinsic properties and the external environment.

The Influence of pH and Ionization

For ionizable molecules, solubility is critically dependent on the pH of the medium. The Henderson-Hasselbalch equation provides a mathematical framework for understanding this relationship.[12][13][14][15] By predicting the pKa of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, we can anticipate its ionization state at different physiological pH values, and consequently, its solubility.

Solid-State Properties: The Impact of Crystal Lattice

The solid form of a compound significantly impacts its thermodynamic solubility.[12][16][17][18][19][20] Different crystalline forms, or polymorphs, of the same molecule can exhibit distinct crystal lattice energies.[2][21] A higher lattice energy generally corresponds to lower solubility, as more energy is required to break the crystal lattice and solvate the individual molecules.[2][21] Characterization of the solid-state properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is therefore a critical step in understanding its solubility.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. GitHub - mayrf/pkasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks [github.com]

- 7. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]

- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rroij.com [rroij.com]

- 15. syrris.com [syrris.com]

- 16. curiaglobal.com [curiaglobal.com]

- 17. crimsonpublishers.com [crimsonpublishers.com]

- 18. Polymorphism – All About Drugs [allfordrugs.com]

- 19. xtalks.com [xtalks.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 1H-Indazole-3-acetamide, 6-bromo- | C9H8BrN3O | CID 129965632 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability Profiling of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of the active pharmaceutical ingredient (API) N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. The stability of an API is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life.[1] This document outlines a strategic approach to stability testing, encompassing forced degradation studies to identify potential degradation pathways and the development of a stability-indicating analytical method. Furthermore, it details protocols for long-term and accelerated stability studies under conditions stipulated by the International Council for Harmonisation (ICH).[2][3][4] The insights gained from these studies are paramount for formulation development, packaging selection, and the establishment of appropriate storage conditions and retest periods.[1][5][6]

Introduction: The Imperative of Stability Evaluation

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide belongs to the indazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[7][8][9] As with any potential therapeutic agent, a thorough understanding of its intrinsic chemical stability is a non-negotiable prerequisite for further development.[1] Stability studies provide critical data that inform the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions, such as an Investigational New Drug (IND) application.[5]

The primary objectives of a comprehensive stability program for an API like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide are:

-

Identification of Degradation Products and Pathways: To understand how the molecule degrades under various stress conditions, which is essential for assessing patient safety.[1][5]

-

Development of a Stability-Indicating Method (SIM): To create a validated analytical procedure capable of accurately measuring the decrease in the API concentration and the increase in degradation products without interference.[1][10]

-

Establishment of a Retest Period: To determine the timeframe during which the API is expected to remain within its established specifications under defined storage conditions.[11][12]

-

Recommendation of Storage Conditions: To define the optimal environmental conditions (temperature, humidity, light) for storing the API to ensure its quality.[11][12]

This guide is structured to provide researchers and drug development professionals with a robust, scientifically-grounded framework for executing these critical stability studies.

Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

A foundational understanding of the molecule's physicochemical properties is essential before designing stability studies.

| Property | Value | Source |

| Molecular Formula | C10H10BrN3O | [13][14] |

| Molecular Weight | 268.11 g/mol | [13] |

| Purity | 97% | [13][14] |

| CAS Number | 1788041-54-2 | [13][14] |

The structure contains an indazole ring, an acetamide group, and a bromine substituent. The indazole ring system can be susceptible to oxidation and photolytic degradation. The acetamide linkage introduces a potential site for hydrolysis under acidic or basic conditions.

Strategic Approach to Stability Testing

A phased approach is recommended for the stability evaluation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. This begins with aggressive stress testing to rapidly identify vulnerabilities, followed by formal stability studies under ICH-prescribed conditions.

Caption: Overall workflow for stability assessment.

Phase 1: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[1][6] These studies involve subjecting the API to conditions more severe than those used for accelerated stability testing to intentionally degrade the molecule.[1][15] The goal is to generate degradation products to a target level of 5-20%, which is sufficient for method development and validation without being excessive.[15]

General Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).[15]

-

Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below. Include a control sample (unstressed) for comparison.

-

Neutralization: After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all stressed samples, along with the control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17] If unknown peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identification.[18]

Recommended Stress Conditions

| Degradation Type | Experimental Conditions | Rationale & Mechanistic Insight |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl; Room Temperature or 50-60°C.[15] | The acetamide linkage is a primary target for acid-catalyzed hydrolysis, which would cleave the molecule into 3-bromo-1-methyl-1H-indazol-6-amine and acetic acid. |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH; Room Temperature or 50-60°C.[15] | Base-catalyzed hydrolysis of the acetamide is also a probable degradation pathway. The indazole ring itself may exhibit different stability under basic conditions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room Temperature. | The electron-rich indazole ring system is susceptible to oxidation. N-oxidation at one of the indazole nitrogens is a common pathway for similar heterocyclic compounds.[19] |

| Thermal Degradation | Dry heat (e.g., 60-80°C) in a calibrated oven.[20] | Provides insight into the molecule's solid-state thermal stability, which is crucial for manufacturing (e.g., drying) and long-term storage. |

| Photostability | Expose solid API and solution to a light source combining UV and visible light, as per ICH Q1B guidelines.[15][21][22][23] | Indazole derivatives can be photosensitive. This study evaluates the potential for photodegradation, which informs the need for light-protective packaging.[21][24] |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, process impurities, and excipients.[10][18] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[16][17]

HPLC Method Development Strategy

Caption: HPLC method development workflow.

Example HPLC Parameters

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or λmax of the API)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Rationale: A C18 column provides good hydrophobic retention for a broad range of compounds.[16] A gradient elution is necessary to separate the parent API from potentially more polar or less polar degradation products.[16] A diode array detector is highly recommended to assess peak purity across all chromatograms from the forced degradation studies.

Phase 2: Formal Stability Studies

Once a validated SIM is in place, formal stability studies can be initiated on at least three primary batches of the API.[12] The storage conditions and testing frequencies are dictated by ICH Q1A(R2) guidelines.[2][3][12]

Storage Conditions and Testing Plan

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (for submission) | 0, 3, 6, 9, 12, 18, 24, 36...[11][20][25] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6[11][20][25] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 (Only required if significant change occurs in the accelerated study) |

A "significant change" for an API is defined as a failure to meet its specification.[11]

Attributes to be Tested

The stability protocol should include testing of attributes that are susceptible to change and could impact quality, safety, or efficacy.[20][25]

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide using the validated SIM.

-

Degradation Products: Identification and quantification of any degradation products.

-

Water Content: (e.g., by Karl Fischer titration), especially if the molecule shows sensitivity to hydrolysis or is hygroscopic.

-

Microbiological Purity: As required.

Data Evaluation and Outcomes

The data collected from the formal stability studies will be used to propose a retest period for the API. The accelerated stability data can be used to evaluate the effect of short-term excursions outside the label storage conditions, such as might occur during shipping.[11] A comprehensive stability report should be compiled, including all protocols, analytical methods, validation reports, and a summary of the data in tabular and graphical formats. This report is a critical component of the regulatory submission package.

Conclusion

A systematic and scientifically rigorous approach to stability testing is fundamental to the successful development of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide as a potential pharmaceutical agent. By following the principles and protocols outlined in this guide, which are grounded in international regulatory standards, researchers can generate a comprehensive stability profile. This profile is essential for ensuring the quality, safety, and efficacy of the API, thereby de-risking the development process and paving the way for clinical evaluation.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority, Ghana. [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652. [Link]

-

Forced Degradation Studies. Creative Biolabs. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Pharmacy Board of Sierra Leone. [Link]

-

TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Clinical Research, 6(4), 312-317. [Link]

-

Al-Haj, N., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Molecules, 20(8), 13857-13871. [Link]

-

Li, Y. (2023). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link]

-

N-Bromoacetamide. PubChem. [Link]

-

Acetamide, n-(1-acetyl-6-bromo-1h-indazol-3-yl)-. PubChem. [Link]

-

Singh, K., & Kumar, A. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 26(33), 4134-4148. [Link]

-

Zhang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3296-3304. [Link]

-

Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1756. [Link]

-

1H-Indazole-3-acetamide, 6-bromo-. PubChem. [Link]

-

Acetamide, N-bromo-. Organic Syntheses. [Link]

-

Sharma, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 53(5), 1335-1349. [Link]

-

6-bromo-3-methyl-1H-indazole. PubChem. [Link]

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 5. onyxipca.com [onyxipca.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. ikev.org [ikev.org]

- 13. labsolu.ca [labsolu.ca]

- 14. n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide | CymitQuimica [cymitquimica.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. scispace.com [scispace.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. database.ich.org [database.ich.org]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 24. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

A Technical Guide to the Synthesis and Biological Evaluation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide Derivatives

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3][4] This guide focuses on a specific, highly versatile starting material, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, as a platform for the discovery of novel drug candidates. We present a comprehensive roadmap for researchers, detailing prospective synthetic strategies for creating a diverse chemical library from this core, and outlining a multi-tiered biological evaluation cascade to identify and characterize new therapeutic leads. This document serves as a practical whitepaper for drug discovery professionals, providing detailed experimental protocols and the scientific rationale behind them, with a focus on identifying novel kinase inhibitors and other targeted agents.

Introduction: The Indazole Scaffold as a Privileged Structure

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals.[4] Among these, the indazole ring system has garnered significant attention for its remarkable versatility and wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][4][5] The therapeutic relevance of this scaffold is underscored by its presence in numerous marketed drugs, such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer.[1][4]

The core subject of this guide, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide , is a strategic starting material for chemical library synthesis. Its primary value is as a precursor for creating more complex molecules, particularly in the pursuit of protein kinase inhibitors and other targeted therapies.[6] The molecule possesses two key functional handles for derivatization:

-

A bromo group at the C3 position: This site is primed for carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions.

-

An acetamide group at the C6 position: This group can be hydrolyzed and subsequently derivatized to explore a variety of interactions with biological targets.

This guide provides a forward-looking strategy for leveraging this unique starting material to generate and screen a library of novel derivatives with therapeutic potential.

Proposed Synthetic Strategy for Derivative Library Generation

The generation of a chemically diverse library is paramount to a successful drug discovery campaign. We propose a divergent synthetic approach starting from N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, focusing on palladium-catalyzed cross-coupling reactions at the C3 position and amide coupling at the C6 position.

Workflow for Library Synthesis

The proposed workflow allows for the introduction of a wide array of chemical moieties to probe the structure-activity relationship (SAR) around the indazole core.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]